molecular formula C25H28N4O5S B2596882 N-(4-chlorophenyl)-4-[2-(cyclopropylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide CAS No. 1112301-38-8

N-(4-chlorophenyl)-4-[2-(cyclopropylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide

Cat. No. B2596882
CAS RN: 1112301-38-8
M. Wt: 496.58
InChI Key: QHWFHXNZHFHZTA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[2-(cyclopropylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C25H28N4O5S and its molecular weight is 496.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

Compounds with structural similarities to N-(4-chlorophenyl)-4-[2-(cyclopropylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide have been extensively studied for their potential in medicinal chemistry. The design and synthesis of these compounds often involve complex chemical reactions aimed at creating molecules with potential therapeutic effects.

  • Renin Inhibitors : A study by Mori et al. (2012) discussed the design and discovery of potent renin inhibitors, highlighting the role of structural analysis in identifying compounds with favorable pharmacokinetic and pharmacodynamic profiles in rats (Mori et al., 2012).
  • Antimicrobial and Antifungal Agents : Akbari et al. (2008) synthesized new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, evaluating them for antimicrobial activities. Some compounds showed significant inhibition on bacterial and fungal growth (Akbari et al., 2008).
  • Nootropic Agents : Valenta et al. (1994) explored the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds for their nootropic (cognitive enhancement) activity, illustrating the potential of such structures in improving cognitive functions (Valenta et al., 1994).

Biological Activity and Potential Therapeutic Applications

The research on compounds with structural components similar to the specified chemical shows a broad spectrum of biological activities, potentially leading to therapeutic applications.

  • Antibacterial and Antifungal Activities : Desai et al. (2011) reported the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and evaluated them for in vitro antibacterial and antifungal activities, showcasing the antimicrobial potential of such compounds (Desai et al., 2011).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S/c1-6-11-29-24(31)23-22(17-13-16(32-3)8-9-18(17)28(23)2)27-25(29)35-14-21(30)26-15-7-10-19(33-4)20(12-15)34-5/h7-10,12-13H,6,11,14H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWFHXNZHFHZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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